4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid

Catalog No.
S833901
CAS No.
1215332-65-2
M.F
C12H8F3N3O2
M. Wt
283.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoi...

CAS Number

1215332-65-2

Product Name

4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid

IUPAC Name

4-[[2-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid

Molecular Formula

C12H8F3N3O2

Molecular Weight

283.21 g/mol

InChI

InChI=1S/C12H8F3N3O2/c13-12(14,15)11-16-6-5-9(18-11)17-8-3-1-7(2-4-8)10(19)20/h1-6H,(H,19,20)(H,16,17,18)

InChI Key

HSQUZGLXLQWKMU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC(=NC=C2)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC(=NC=C2)C(F)(F)F

Compounds with trifluoromethyl groups, such as trifluoromethylpyridine (tfmp), are known to be important ingredients for the development of agrochemical and pharmaceutical compounds .

For a comprehensive analysis of a specific compound, researchers typically follow the scientific method , which involves developing a hypothesis, testing it through various means, and then modifying the hypothesis based on the outcome of the tests and experiments. The modified hypothesis is then retested, further modified, and tested again, until it becomes consistent with observed phenomena and testing outcomes.

4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyrimidine ring that is further connected to a benzoic acid moiety. Its molecular formula is C13H9F3N2O3, and it possesses a molecular weight of 292.22 g/mol. The compound exhibits a monoclinic crystal structure, making it significant in various chemical and biological applications .

  • Wearing gloves and eye protection [].
  • Working in a well-ventilated fume hood [].
  • Following safe disposal procedures [].

  • Oxidation: This compound can be oxidized to yield higher oxidation state derivatives such as carboxylic acids and ketones, typically using agents like potassium permanganate in acidic conditions.
  • Reduction: Reduction reactions can produce alcohols or amines, often facilitated by reducing agents like sodium borohydride.
  • Substitution: The trifluoromethyl and amino groups can participate in nucleophilic substitution reactions, leading to derivatives with new functional groups such as halides and esters.

The biological activity of 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid is notable in medicinal chemistry and agrochemical research. It has been investigated for its potential as a pharmaceutical intermediate, particularly in drug synthesis aimed at various diseases. The compound may interact with specific molecular targets, modulating pathways related to inflammation, cell proliferation, and apoptosis. Additionally, it shows promise in the development of novel pesticides due to its biological activity against certain pests.

The synthesis of 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-(trifluoromethyl)pyrimidin-4-amine and 4-aminobenzoic acid.
  • Coupling Reaction: These two compounds are coupled using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
  • Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure compound.

4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid has several applications:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals.
  • Agrochemicals: Utilized in the development of pesticides and herbicides.
  • Material Science: Its unique structure makes it suitable for synthesizing advanced materials with specific properties, such as high thermal stability and resistance to degradation .

Studies on the interactions of 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid focus on its binding affinity to various enzymes and receptors. The trifluoromethyl group enhances its affinity for certain biological targets, which may lead to specific therapeutic effects or biological responses depending on the context of use. Further research is needed to fully elucidate its mechanisms of action within biological systems.

Several compounds share structural similarities with 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid, including:

  • 4-Amino-2-(trifluoromethyl)benzonitrile: Used in synthesizing benzimidazoles.
  • 4-(Trifluoromethyl)phenol: Employed in polymer synthesis.
  • N-{4-Methyl-3-[(3-Pyrimidin-4-YLPYRIDIN-2-YL)AMINO]PHENYL}-3-(trifluoromethyl)benzamide: A complex molecule with potential pharmaceutical applications.

These compounds share the trifluoromethyl group but differ in their functional groups and specific applications, highlighting the uniqueness of 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid in both chemical structure and potential uses .

Nucleophilic aromatic substitution represents the primary synthetic approach for constructing the pyrimidine-benzoic acid linkage in 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid [1] [2]. The electron-deficient nature of the trifluoromethyl-substituted pyrimidine ring system makes it particularly susceptible to nucleophilic attack, with the presence of the trifluoromethyl group at the 2-position significantly enhancing the electrophilicity of the 4-position carbon [3] [4].

The mechanism proceeds through the formation of a Meisenheimer complex intermediate, where the nucleophilic amine from the aminobenzoic acid derivative attacks the electron-deficient carbon at the 4-position of the pyrimidine ring [1] [5]. The trifluoromethyl group serves as a powerful electron-withdrawing substituent, stabilizing the anionic intermediate through both inductive and resonance effects [6]. Research has demonstrated that pyrimidine derivatives containing trifluoromethyl groups exhibit enhanced reactivity toward nucleophilic substitution compared to their non-fluorinated counterparts [3] [4].

Temperature optimization studies have revealed that nucleophilic aromatic substitution reactions involving trifluoromethyl pyrimidines typically proceed most efficiently at temperatures ranging from 80 to 120 degrees Celsius [7] [8]. Lower temperatures favor the nucleophilic substitution pathway over competing rearrangement reactions, with optimal yields achieved when reaction temperatures are maintained below 100 degrees Celsius [8]. The regioselectivity of the substitution can be controlled through careful temperature management, with higher temperatures potentially leading to undesired side reactions [2] [8].

Temperature Range (°C)Reaction Time (h)Yield (%)Major Product
60-8012-2465-75Target compound
80-1008-1675-85Target compound
100-1204-870-80Target compound + side products
>1202-445-65Multiple products

The choice of leaving group significantly influences the reaction efficiency, with chloride and bromide substituents providing the most favorable results [2] [5]. The nucleophilic substitution proceeds through an addition-elimination mechanism, where the initial addition step is rate-determining for electron-deficient pyrimidines [1] [4].

Coupling Reactions with Aminobenzoic Acid Derivatives

Palladium-catalyzed cross-coupling reactions have emerged as powerful methodologies for constructing carbon-nitrogen bonds between pyrimidine systems and aminobenzoic acid derivatives [9] [10]. The Buchwald-Hartwig amination represents the most widely employed approach for forming the critical aryl-nitrogen bond in 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid [10] [11].

The mechanistic pathway involves oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the amine nucleophile and subsequent reductive elimination to form the desired carbon-nitrogen bond [10] [11]. The presence of the trifluoromethyl group influences the electronic properties of the pyrimidine ring, affecting both the rate of oxidative addition and the stability of the resulting palladium complexes [12]. Studies have shown that trifluoromethyl-substituted aromatics generally exhibit enhanced reactivity in palladium-catalyzed coupling reactions due to their electron-deficient nature [12] [11].

Ligand selection plays a crucial role in optimizing coupling efficiency, with phosphine-based ligands such as Xantphos and bidentate phosphines showing superior performance [9] [11]. The choice of ligand affects both the catalyst activity and the selectivity of the coupling reaction [9] [10]. Research has demonstrated that bulky, electron-rich phosphine ligands generally provide the best results for challenging coupling partners [11].

Ligand SystemCatalyst Loading (mol%)BaseYield (%)Reaction Time (h)
Xantphos2-5Cesium carbonate75-858-12
BINAP3-7Potassium carbonate70-8012-16
DPEPhos2-4Cesium carbonate80-906-10
PPh₃5-10Sodium tert-butoxide60-7016-24

Base selection significantly impacts the coupling efficiency, with cesium carbonate and potassium carbonate emerging as the most effective choices [11] [13]. The basic conditions facilitate the deprotonation of the amine substrate, generating the nucleophilic species required for the coupling reaction [10] [11]. Cesium carbonate has been identified as particularly effective due to its high solubility in organic solvents and its ability to generate the appropriate nucleophilic species under mild conditions [13] [14].

The coupling reactions typically proceed under inert atmosphere conditions to prevent catalyst deactivation through oxidation [10] [11]. Reaction temperatures between 80 and 110 degrees Celsius have been found optimal for most coupling reactions involving trifluoromethyl pyrimidines [9] [15].

Trifluoromethyl Group Introduction Techniques

The incorporation of trifluoromethyl groups into pyrimidine frameworks can be achieved through several distinct methodologies, each offering unique advantages for the synthesis of 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid [3] [16]. Direct trifluoromethylation approaches have gained significant attention due to their operational simplicity and high efficiency [16] [17].

The Langlois reagent, sodium trifluoromethanesulfinate, has emerged as a particularly effective trifluoromethylating agent for pyrimidine derivatives [3] [18]. This reagent offers several advantages including commercial availability, stability under ambient conditions, and compatibility with a wide range of functional groups [18]. The reaction mechanism involves the generation of trifluoromethyl radicals through the interaction of the Langlois reagent with appropriate oxidants [3] [18].

Electrochemical trifluoromethylation has been developed as an environmentally benign alternative to traditional methods [17] [18]. This approach utilizes the Langlois reagent in combination with electrochemical activation to generate trifluoromethyl species under mild conditions [17] [18]. The method has demonstrated excellent compatibility with pyrimidine substrates and provides high yields of trifluoromethylated products [17].

Trifluoromethylating AgentReaction ConditionsYield (%)Advantages
Langlois Reagent60-80°C, DMF70-85Commercially available, stable
TMSCF₃/CsF25-40°C, THF65-80Mild conditions
Togni Reagent40-60°C, MeCN75-90High selectivity
Electrochemical CF₃SO₂Nart, MeCN/H₂O60-75Green chemistry

The use of trimethylsilyl trifluoromethane in combination with cesium fluoride represents another effective approach for trifluoromethyl group introduction [16] [13]. This system generates nucleophilic trifluoromethylating species through the activation of the silicon-carbon bond by fluoride ions [16] [13]. The reaction proceeds under relatively mild conditions and exhibits good functional group tolerance [16].

Zinc-mediated trifluoromethylation using bis(trifluoromethylsulfonyl)zinc has shown particular promise for purine and pyrimidine substrates [19]. This reagent system allows for the direct introduction of trifluoromethyl groups into electron-deficient heterocycles under mild reaction conditions [19]. The method has been successfully applied to various nucleoside and nucleotide substrates, demonstrating its versatility [19].

Solvent Systems and Catalytic Optimization

Solvent selection plays a critical role in optimizing the synthesis of 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid, with polar aprotic solvents generally providing the most favorable reaction environments [5] [20]. N,N-Dimethylformamide has been extensively studied and consistently demonstrates superior performance in nucleophilic aromatic substitution reactions involving trifluoromethyl pyrimidines [21].

The high dielectric constant and coordinating ability of N,N-dimethylformamide facilitate the stabilization of charged intermediates formed during nucleophilic substitution reactions [20] [21]. Research has shown that the solvent's ability to solvate both the nucleophile and the developing negative charge in the Meisenheimer complex is crucial for reaction efficiency [5] [21]. Additionally, N,N-dimethylformamide's thermal stability allows for the elevated temperatures often required for these transformations [21].

Dimethyl sulfoxide represents another highly effective solvent system for trifluoromethyl pyrimidine chemistry [5] [20]. Binary solvent mixtures containing dimethyl sulfoxide and ethyl acetate have shown particular promise, offering improved reaction kinetics while maintaining high yields [20]. The optimal ratio of dimethyl sulfoxide to ethyl acetate has been determined to be 1:9 for many coupling reactions [20].

Solvent SystemDielectric ConstantBoiling Point (°C)Typical Yield (%)Reaction Time (h)
DMF36.715380-908-12
DMSO46.718975-8510-14
DMSO/EtOAc (1:9)VariableVariable70-8512-16
Dioxane2.210165-7516-20
Acetonitrile37.58260-7512-18

Temperature optimization studies have revealed that reaction temperatures between 80 and 120 degrees Celsius provide optimal results for most synthetic transformations [7] [15]. Lower temperatures often result in incomplete conversion, while higher temperatures can lead to decomposition of the trifluoromethyl group or other side reactions [15] [8]. The thermal stability of the solvent system becomes particularly important at these elevated temperatures [20] [15].

Catalyst loading optimization has shown that palladium loadings between 2 and 5 mol percent generally provide the best balance between reaction efficiency and economic considerations [9] [15]. Higher catalyst loadings may improve reaction rates but often result in increased purification challenges and higher costs [15]. The choice of palladium precursor significantly affects the required catalyst loading, with PdCl₂(CH₃CN)₂ often requiring lower loadings than other palladium sources [15].

Base optimization studies have identified cesium carbonate as the most effective base for many transformations involving trifluoromethyl pyrimidines [13] [14]. The high solubility of cesium carbonate in organic solvents and its strong basicity make it particularly suitable for these reactions [13] [14]. Potassium carbonate and sodium tert-butoxide have also shown good performance in specific reaction systems [11] [13].

Purification Challenges and Chromatographic Solutions

The purification of 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid presents unique challenges due to the compound's physicochemical properties and the presence of the trifluoromethyl group [22] [23]. The highly polar nature of the carboxylic acid functionality combined with the lipophilic trifluoromethyl group creates a molecule with intermediate polarity that can be challenging to separate from reaction byproducts [22] [23].

High-performance liquid chromatography has emerged as the most effective method for purifying trifluoromethyl-containing compounds [23]. Reverse-phase chromatography using C18 stationary phases has shown particular effectiveness for separating trifluoromethyl pyrimidine derivatives [23]. The retention time of trifluoromethyl-containing compounds is typically longer than their non-fluorinated analogs due to the hydrophobic nature of the trifluoromethyl group [23].

Ion-pair chromatography has been successfully employed for the purification of carboxylic acid-containing trifluoromethyl compounds [23]. This technique involves the addition of ion-pairing reagents to the mobile phase, which interact with the ionizable carboxylic acid group to modify the compound's chromatographic behavior [23]. Common ion-pairing agents include tetrabutylammonium salts and alkylsulfonic acids [23].

Chromatographic MethodStationary PhaseMobile PhaseResolutionTypical Yield (%)
Reverse-phase HPLCC18MeCN/H₂O + TFAExcellent85-95
Ion-pair HPLCC18MeCN/H₂O + TBAPGood80-90
Normal-phase HPLCSilicaHexane/EtOAcModerate70-85
Flash chromatographySilicaDCM/MeOHGood75-85

Flash chromatography using silica gel remains a valuable purification method for many trifluoromethyl pyrimidine derivatives [16] [22]. The choice of eluent system is critical, with dichloromethane-methanol gradients providing good separation for many compounds [16]. However, the strong retention of carboxylic acids on silica gel can necessitate the use of more polar eluent systems or the addition of acetic acid to the mobile phase [24].

The volatility of many trifluoromethyl-containing compounds requires special consideration during purification procedures [16]. Rotary evaporation must be performed carefully to avoid loss of product, particularly for lower molecular weight compounds [16]. The use of reduced temperatures and controlled vacuum levels is essential to prevent product loss during concentration steps [16].

Preparative-scale purification often requires the use of specialized equipment designed to handle the unique properties of fluorinated compounds [22]. Fluorinated solvents may be necessary for some purification procedures, although their use is generally minimized due to environmental and cost considerations [22]. The development of green chromatographic methods using more environmentally friendly solvent systems has become an active area of research [22].

Crystallization techniques have been developed for the final purification of 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid [24]. The choice of crystallization solvent is critical, with mixed solvent systems often providing the best results [24]. Common crystallization solvents include ethanol-water mixtures and acetone-hexane combinations [24]. The presence of the trifluoromethyl group can significantly affect the crystal packing and solubility behavior of the compound [24].

Thermodynamic Stability and Thermal Decomposition Patterns

The thermodynamic stability of 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid is governed by the intrinsic structural features of its trifluoromethyl, pyrimidine, and benzoic acid moieties. Based on systematic analysis of related compounds and extrapolation from established thermal decomposition patterns of benzoic acid derivatives and trifluoromethylated aromatics, the compound demonstrates characteristic thermal behavior profiles [1] [2] [3].

The compound exhibits excellent thermal stability under ambient conditions, with no detectable decomposition occurring at temperatures below 100°C. This stability is attributed to the robust aromatic framework and the stabilizing effect of the trifluoromethyl group, which enhances the overall molecular rigidity through electronic effects . The thermal decomposition proceeds through a multi-stage process, similar to other substituted benzoic acid derivatives, involving distinct phases of molecular breakdown [1] [2].

At temperatures between 100-150°C, the compound remains structurally intact with minimal thermal degradation. Any observed mass loss in this range is likely attributed to dehydration of trace moisture or elimination of solvent molecules from crystal lattices. The onset of thermal decomposition typically occurs in the temperature range of 150-200°C, where initial breakdown of the molecular framework begins [1] [3].

Table 1: Thermal Decomposition Characteristics

Temperature Range (°C)Decomposition StageMass Loss (%)Primary Decomposition Products
25-100Stable0-2None (dehydration only)
100-150Stable2-5Water elimination
150-200Onset5-15CO₂, partial decarboxylation
200-250Significant15-40CO₂, trifluoromethyl fragments
250-300Extensive40-80Pyrimidine fragments, CF₃ loss
>300Complete80-100Complete fragmentation

The significant decomposition phase occurs between 200-250°C, characterized by decarboxylation reactions and fragmentation of the trifluoromethyl substituent. This temperature range represents the critical threshold where the compound loses its structural integrity through thermal-induced bond cleavage [1] [3]. The trifluoromethyl group, despite its electron-withdrawing nature, becomes thermally labile at these elevated temperatures, leading to fluorine release and formation of various fluorinated fragments [7].

Extensive decomposition occurs between 250-300°C, where the pyrimidine ring system undergoes significant fragmentation. The aromatic framework begins to collapse, releasing nitrogen-containing fragments and further fluorinated species. Complete decomposition above 300°C results in the total breakdown of the molecular structure, yielding simple inorganic products and carbonaceous residues [1] [2].

Solubility Behavior in Polar Aprotic Solvents

The solubility characteristics of 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid in polar aprotic solvents are determined by the compound's unique combination of polar functional groups and lipophilic aromatic domains. The presence of the carboxylic acid group, amino linkage, and trifluoromethyl substituent creates a complex solubility profile that varies significantly across different solvent systems [8] [9] [10].

In dimethyl sulfoxide (DMSO), the compound demonstrates high solubility due to the strong dipolar interactions between the solvent and the multiple polar sites within the molecule. The high dielectric constant of DMSO (ε = 46.7) effectively solvates both the carboxylic acid functionality and the nitrogen-containing heterocycle, while the absence of protic hydrogen bonding prevents competitive interactions that might reduce solubility [8] [9].

N,N-Dimethylformamide (DMF) provides similar excellent solubility characteristics, with the amide functionality of the solvent forming favorable interactions with the benzoic acid moiety. The dielectric constant of DMF (ε = 36.7) supports effective dissolution of the polar components while maintaining compatibility with the aromatic framework [8] [9]. The solubility in DMF is particularly enhanced by the structural similarity between the solvent's amide group and the amino linkage in the compound.
Acetone, with its moderate polarity (ε = 21.8), demonstrates moderately good solubility for the compound. The ketone functionality can engage in dipolar interactions with the electron-deficient aromatic systems, while the relatively low molecular weight and moderate polarity of acetone provide a suitable environment for dissolution [8] [9]. However, the solubility in acetone is generally lower than in DMSO or DMF due to the reduced capacity for specific interactions with the carboxylic acid group.

Table 2: Solubility Parameters in Polar Aprotic Solvents

SolventDielectric ConstantSolubility RatingInteraction Mechanism
DMSO46.7HighDipolar interactions, sulfoxide coordination
DMF36.7HighAmide-like interactions, dipolar solvation
Acetone21.8ModerateKetone-aromatic interactions
Acetonitrile37.5ModerateNitrile-aromatic interactions
Dichloromethane9.1LowWeak dipolar interactions

Acetonitrile exhibits moderate solubility characteristics, with the nitrile group capable of forming specific interactions with the aromatic systems through π-π stacking and dipolar interactions. The high dielectric constant of acetonitrile (ε = 37.5) supports dissolution of polar components, though the linear molecular structure and limited hydrogen bonding capacity result in lower solubility compared to DMSO and DMF [8] [9].

The enhanced solubility in polar aprotic solvents is particularly advantageous for synthetic applications and analytical procedures, where the compound's dissolution is required without the complications of protic solvent interactions. The absence of hydrogen bonding competition allows for more predictable solubility behavior and facilitates purification processes [12].

Acid Dissociation Constants (pKa) and Tautomeric Equilibria

The acid dissociation behavior of 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid is characterized by multiple ionizable sites, each contributing to the overall acid-base equilibrium of the compound. The presence of the carboxylic acid group, amino functionality, and nitrogen atoms within the pyrimidine ring creates a complex system of potential protonation and deprotonation sites [13] [14].

The carboxylic acid group represents the most acidic functionality within the molecule, with an estimated pKa value in the range of 3.5-4.2. This acidity is significantly enhanced by the electron-withdrawing effect of the trifluoromethyl group, which stabilizes the carboxylate anion through inductive effects [15] [16]. The trifluoromethyl substituent increases the acidity compared to unsubstituted benzoic acid (pKa = 4.19) through its strong electron-withdrawing nature, similar to the effect observed in para-trifluoromethylbenzoic acid (pKa = 3.6) [15] [16].

The amino group connecting the pyrimidine and benzoic acid moieties exhibits weakly basic character, with an estimated pKa value in the range of 2.0-3.0 for its conjugate acid. This relatively low basicity is attributed to the electron-withdrawing effects of both the trifluoromethyl-substituted pyrimidine and the benzoic acid moiety, which reduce the electron density on the nitrogen atom [13] [14].

Table 3: Predicted Acid Dissociation Constants

Ionizable GrouppKa (Estimated)Ionization ReactionDominant Species (pH 7)
Carboxylic Acid3.5-4.2R-COOH ⇌ R-COO⁻ + H⁺Carboxylate anion
Amino Group (protonated)2.0-3.0R-NH₃⁺ ⇌ R-NH₂ + H⁺Neutral amino
Pyrimidine N-1<0R-N₁H⁺ ⇌ R-N₁ + H⁺Neutral pyrimidine
Pyrimidine N-3<0R-N₃H⁺ ⇌ R-N₃ + H⁺Neutral pyrimidine

The pyrimidine nitrogen atoms exhibit extremely low basicity, with pKa values estimated to be below zero for their conjugate acids. This characteristic is consistent with the general behavior of pyrimidine derivatives, where the nitrogen atoms are significantly less basic than those in pyridine due to the electron-withdrawing effect of the second nitrogen atom [14] [17]. The pyrimidine pKa of 1.3 for the monoprotonated form provides a reference point for understanding the reduced basicity in this substituted system [17].

Tautomeric equilibria in the compound are primarily governed by the potential for proton transfer between the various nitrogen-containing sites and the carboxylic acid functionality. Under physiological conditions (pH 7.4), the compound exists predominantly as a zwitterion, with the carboxylic acid group ionized and the amino functionality in its neutral form [18] [19]. The tautomeric equilibrium is influenced by solvent effects, with polar aprotic solvents stabilizing different tautomeric forms compared to aqueous solutions [18] [19].

The complex acid-base behavior of the compound necessitates careful consideration of pH effects in both synthetic and analytical applications. The multiple ionization states significantly affect solubility, stability, and reactivity patterns, requiring pH-controlled conditions for optimal handling and processing [13] [14].

XLogP3

2.5

Dates

Last modified: 08-16-2023

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